Axltide Trifluoroacetate
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Overview
Description
Axltide Trifluoroacetate is a chemical compound known for its unique properties and applications in scientific research. It is particularly valued in fields such as drug discovery and materials science due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Axltide Trifluoroacetate is typically synthesized through the reaction of Axltide with trifluoroacetic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity. The process may also include steps to remove any residual trifluoroacetic acid, which is commonly used in peptide synthesis and purification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, including temperature, pressure, and the concentration of reactants. The use of high-performance liquid chromatography (HPLC) is common to purify the final product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Axltide Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Axltide Trifluoroacetate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in the study of biological processes and the development of biochemical assays.
Medicine: Utilized in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of Axltide Trifluoroacetate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Axltide Trifluoroacetate can be compared with other similar compounds, such as trifluoroacetic acid and its derivatives. These compounds share some common properties but also exhibit unique characteristics that make them suitable for different applications. For example:
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H107N19O20S2.C2HF3O2/c1-6-33(2)50(61(101)72-31-49(90)91)81-56(96)40(19-20-46(67)86)76-55(95)41(21-26-103-4)78-62(102)51(34(3)84)82-57(97)42(22-27-104-5)77-58(98)43(28-35-15-17-36(85)18-16-35)79-59(99)44(29-48(88)89)73-47(87)30-71-53(93)38(14-11-25-70-63(68)69)75-60(100)45(32-83)80-54(94)39(13-8-10-24-65)74-52(92)37(66)12-7-9-23-64;3-2(4,5)1(6)7/h15-18,33-34,37-45,50-51,83-85H,6-14,19-32,64-66H2,1-5H3,(H2,67,86)(H,71,93)(H,72,101)(H,73,87)(H,74,92)(H,75,100)(H,76,95)(H,77,98)(H,78,102)(H,79,99)(H,80,94)(H,81,96)(H,82,97)(H,88,89)(H,90,91)(H4,68,69,70);(H,6,7)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBAIOSYCNQVBL-JAXABQKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H108F3N19O22S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1628.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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